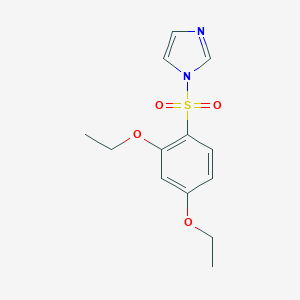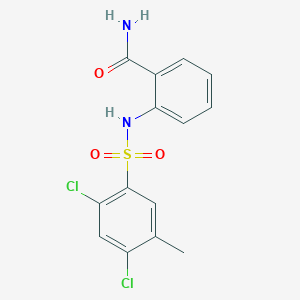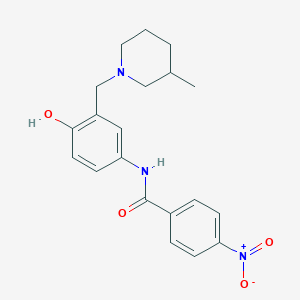
4-Bromoadamantane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromoadamantane-2,6-dione, also known as 4-Bromo-1-adamantane-2,6-dione, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, materials science, and organic chemistry. This compound is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and has a bromine atom attached to the 4th position of the molecule.
作用機序
The mechanism of action of 4-Bromoadamantane-2,6-dione in antiviral and anticancer activity is still under investigation. However, it is believed that the compound inhibits viral and cancer cell replication by interfering with DNA and RNA synthesis. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromoadamantane-2,6-dione are still being studied. However, it has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 4-Bromoadamantane-2,6-dione in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
For research on 4-Bromoadamantane-2,6-dione include further investigation of its antiviral and anticancer activity, as well as its potential use in materials science. It may also be useful to study the compound's mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, further studies on the compound's solubility and stability in different solvents may lead to improvements in its use in lab experiments.
合成法
The synthesis of 4-Bromoadamantane-2,6-dione can be achieved through several methods, including the bromination of adamantane-2,6-dione using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as aluminum chloride or iron(III) chloride. Another method involves the reaction of bromine with 1-Adamantanecarboxylic acid followed by decarboxylation to yield 4-Bromoadamantane-2,6-dione. The purity of the final product can be improved through recrystallization or column chromatography.
科学的研究の応用
4-Bromoadamantane-2,6-dione has been widely studied for its potential applications in various fields. In medicine, it has been investigated as a potential antiviral agent due to its ability to inhibit the replication of viruses such as influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV). It has also been studied as a potential anticancer agent, as it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In materials science, 4-Bromoadamantane-2,6-dione has been used as a building block for the synthesis of various organic materials such as dendrimers, polymers, and liquid crystals. Its rigid and stable structure makes it a useful component in the design of materials with specific properties such as high thermal stability, optical properties, and mechanical strength.
特性
CAS番号 |
19305-94-3 |
|---|---|
分子式 |
C10H11BrO2 |
分子量 |
243.1 g/mol |
IUPAC名 |
4-bromoadamantane-2,6-dione |
InChI |
InChI=1S/C10H11BrO2/c11-8-6-2-4-1-5(10(6)13)3-7(8)9(4)12/h4-8H,1-3H2 |
InChIキー |
SUAVLQQWUUFEBF-UHFFFAOYSA-N |
SMILES |
C1C2CC3C(C(C2=O)CC1C3=O)Br |
正規SMILES |
C1C2CC3C(C(C2=O)CC1C3=O)Br |
同義語 |
4-Bromoadamantane-2,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)





![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)